Neodymium acetylacetonate

Description

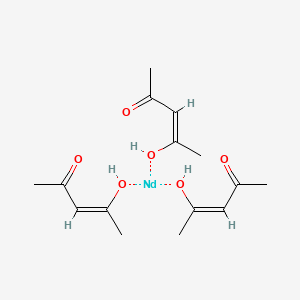

Neodymium acetylacetonate (Nd(acac)₃), also known as neodymium(III) 2,4-pentanedionate, is a coordination complex of neodymium with three acetylacetonate ligands. Its chemical formula is C₁₅H₂₁NdO₆, and it is commonly available as a hydrate (e.g., trihydrate or monohydrate) . The compound is synthesized by reacting neodymium salts with acetylacetone in the presence of base, forming a stable octahedral complex .

Nd(acac)₃ is widely used as a precursor in materials science, catalysis, and organic synthesis. For example, it serves as a dopant in silica matrices for optical applications , a component in heterometallic semiconductor complexes , and a catalyst in polymerization reactions . Its solubility in organic solvents like ethanol and methanol facilitates its integration into sol-gel processes and nanocomposites .

Properties

Molecular Formula |

C15H24NdO6 |

|---|---|

Molecular Weight |

444.59 g/mol |

IUPAC Name |

(Z)-4-hydroxypent-3-en-2-one;neodymium |

InChI |

InChI=1S/3C5H8O2.Nd/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |

InChI Key |

RYDWICWJLUJNOP-LNTINUHCSA-N |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Nd] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Nd] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Neodymium Acetylacetonate

General Synthetic Routes

Two main synthetic routes are reported for this compound:

Reaction of Neodymium Alkoxides with Acetylacetone

This method involves reacting a neodymium alkoxide precursor with acetylacetone, resulting in the formation of the tris(acetylacetonato)neodymium complex. The alkoxide acts as a source of Nd(III), which coordinates with the acetylacetonate ligands through chelation.Electrolysis of Neodymium Metal in Acetylacetone

In this less common method, metallic neodymium is electrolyzed in acetylacetone solution, leading to the formation of the this compound complex directly in the reaction medium.

Acid-Base Reaction of Neodymium Oxides or Hydroxides with Acetylacetone

A widely applicable and environmentally benign approach, adapted from general metal acetylacetonate synthesis methods, involves the reaction of neodymium oxide (Nd2O3) or neodymium hydroxide (Nd(OH)3) with acetylacetone in an aqueous medium. This method leverages the weak acidity of acetylacetone (pKa ~9) and the basicity of metal oxides/hydroxides to form the metal acetylacetonate complex via acid-base coordination.

Process Description:

- Reactants : Solid neodymium oxide or hydroxide and acetylacetone in excess.

- Medium : Aqueous suspension.

- Conditions : Ambient temperature (20–75 °C), stirring.

- Reaction time : Typically 2–6 hours, with 4 hours preferred for complete reaction.

- Filtration : After reaction completion, solid hydrated this compound is filtered off.

- Drying : The hydrated product is dried under vacuum or inert gas flow at moderate temperatures (~50 °C) to obtain either dihydrate or anhydrous forms.

This method is analogous to the preparation of other lanthanide acetylacetonates and has been optimized for good yield and purity.

Detailed Experimental Procedure Example

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Suspend neodymium hydroxide (Nd(OH)3) in water | Use a reactor with stirring capability |

| 2 | Add acetylacetone (2,4-pentanedione) in excess to the suspension | Ensure acetylacetone is in excess relative to Nd(OH)3 |

| 3 | Stir the reaction mixture at ambient temperature | Reaction time: ~4 hours; slight exotherm possible (+10 °C) |

| 4 | Filter the solid this compound hydrate formed | Filtrate contains excess acetylacetone and dissolved product |

| 5 | Wash and dry the solid under vacuum at ~50 °C | Drying conditions adjusted to obtain dihydrate or anhydrous form |

Reaction Mechanism and Considerations

- The reaction proceeds via an acid-base mechanism where acetylacetone in its enol form donates protons to the basic neodymium hydroxide, facilitating coordination of the acetylacetonate anion to Nd(III).

- The acetylacetone excess ensures complete conversion and helps maintain a homogeneous reaction medium.

- The aqueous phase acetylacetone concentration should be kept below 15% by weight to avoid biphasic mixtures that complicate filtration and recycling of filtrates.

- The product is typically isolated as a hydrated complex; drying under controlled vacuum and temperature removes crystallization water to yield the anhydrous complex.

Comparative Data on Preparation Parameters

| Parameter | Typical Value/Range | Impact on Product |

|---|---|---|

| Reaction temperature | 20–75 °C (ambient preferred) | Higher temps may speed reaction but risk decomposition |

| Reaction time | 2–6 hours (4 hours optimal) | Ensures complete complexation |

| Acetylacetone excess | >1 molar equivalent | Drives reaction to completion |

| Aqueous phase acetylacetone concentration | ≤15% w/w | Maintains single-phase filtrate for easy separation |

| Drying temperature | ~50 °C under vacuum | Controls hydration state of product |

| Stirring speed | ~500 rpm | Ensures homogeneous suspension and reaction |

Yields and Product Characteristics

- Yields for analogous lanthanide acetylacetonates prepared by this method typically exceed 90%, with high purity.

- The product is a white powder, often isolated as a dihydrate.

- The dihydrate form has been characterized by X-ray crystallography, confirming coordination geometry.

- Upon heating under vacuum, the dihydrate can lose water to form anhydrous this compound.

- Stability constants for this compound complexes are moderate, with log stability constants reported as 2.89, 4.15, and 5.26 for successive ligand coordination steps.

Summary Table of Preparation Routes

| Method | Starting Materials | Medium | Key Conditions | Product Form | Notes |

|---|---|---|---|---|---|

| Neodymium alkoxide + acetylacetone | Nd alkoxide, acetylacetone | Organic solvent or neat | Room temp to mild heating | Anhydrous complex | Requires prepared alkoxide |

| Electrolysis of Nd metal in acetylacetone | Nd metal, acetylacetone | Acetylacetone | Electrolysis setup | Anhydrous complex | Specialized equipment needed |

| Acid-base reaction of Nd oxide/hydroxide + acetylacetone | Nd2O3 or Nd(OH)3, acetylacetone, water | Aqueous suspension | Ambient temp, 4 h stirring | Hydrated complex (dihydrate) | Scalable, environmentally benign |

Chemical Reactions Analysis

Thermal Decomposition and Stability

Thermogravimetric studies reveal distinct behavior under controlled conditions:

Notably, the compound exhibits lower thermal stability compared to praseodymium analogs, correlating with its vibrational frequency of 103 cm⁻¹ .

Reactivity in Coordination Chemistry

Nd(acac)₃ participates in ligand-exchange and redox reactions:

Vibrational coupling with electronic transitions in absorption spectra (e.g., 103 cm⁻¹ intervals in Nd(acac)₃) suggests dynamic ligand-metal charge transfer processes .

Electronic and spectroscopic properties

Scientific Research Applications

Neodymium acetylacetonate is an organometallic compound with numerous applications, including use as a catalyst and in the creation of various materials . The compound, sometimes referred to as Neodymium(III) acetylacetonate, has the chemical formula Nd(O~2~C~5~H~7~)~3~ . It often appears as a white powder .

Scientific Research Applications

Catalysis and Synthesis

this compound is a catalyst in organic reactions, especially in synthesizing complex molecules . Its capacity to create chelate rings with acetylacetonate ligands enhances its reactivity in chemical transformations .

- Organic synthesis this compound acts as a precursor for synthesizing other neodymium compounds .

- Catalytic reactions The compound facilitates oxidation, reduction, and substitution reactions involving various substrates .

- Polymerization of Dienes and Vinyl Monomers Neodymium-based catalysts are used for the stereospecific polymerization of dienes, vinyl monomers, and ε-caprolactone .

Luminescent Properties

this compound has luminescent properties.

- Phosphor polymers Impregnating thermoplastic polymers with neodymium(III) acetylacetonate produces phosphor polymers that exhibit luminescence in the blue region of the spectrum .

Carbon Nanostructures

this compound is used in the fabrication of various shapes of carbon nanostructures via chemical vapor deposition (CVD) and laser evaporation techniques .

Other Applications

The commercial applications for Neodymium include lasers, glass coloring and tinting, dielectrics and, most importantly, as the fundamental basis for neodymium-iron-boron permanent magnets .

Case Studies

- Leibniz Institute for Solid State and Materials Research: Research published by the Leibniz Institute for Solid State and Materials Research highlighted the use of this compound as a catalyst for synthesizing carbon nanostructures via CVD techniques .

- Polymerization of D,L–Lactide: A study used a method to study the polymerization of D,L–lactide in the presence of zirconium acetylacetonate . The enthalpy of the reaction is determined .

Data Table

Mechanism of Action

The mechanism by which neodymium acetylacetonate exerts its effects involves the coordination of the acetylacetonate ligands to the neodymium ion. This coordination alters the electronic properties of the neodymium ion, enabling it to participate in various chemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used .

Comparison with Similar Compounds

Key Findings :

- All lanthanide acetylacetonates adopt octahedral geometry but show distinct spectroscopic splitting due to varying ligand-field effects. For example, Nd(acac)₃ exhibits a ground-state splitting of ~50 cm⁻¹ under a cubic field, slightly higher than its EDTA analog .

- The stability of these complexes in solution depends on the lanthanide’s ionic radius. Smaller ions like Lu³⁺ form more stable complexes due to stronger electrostatic interactions .

Catalytic Performance

Nd(acac)₃ is less catalytically active in polymerization compared to other neodymium precursors. For instance:

| Catalyst System | Polymerization Activity (Butadiene) | Cis-1,4 Selectivity | Reference |

|---|---|---|---|

| Nd(acac)₃ + DIBAH/EASC | Low | 92% | |

| NdV (versatate) + DIBAH/EASC | High | 96% | |

| NdP (phosphate) + DIBAH/EASC | Moderate | 94% |

Key Findings :

Spectroscopic and Magnetic Properties

The Judd–Ofelt parameters and magnetic behavior of Nd(acac)₃ differ significantly from other lanthanide complexes:

| Property | Nd(acac)₃ | Nd-EDTA | Tb(acac)₃ |

|---|---|---|---|

| Cubic Field Splitting | 50 cm⁻¹ | >50 cm⁻¹ | N/A |

| Magnetic Moment (μeff) | 3.62 μB | 3.58 μB | 9.72 μB |

| NMR Shift Reagent | Effective | Ineffective | Effective |

Key Findings :

Thermal and Semiconductor Properties

Heterometallic complexes involving Nd(acac)₃ exhibit unique semiconductor behavior:

| Complex | Electrical Conductivity (S/cm) | Application |

|---|---|---|

| [Cu₃Nd(acac)₅(OCH₃)₄CH₃OH]·CH₃OH | 10⁻⁴–10⁻³ (at 300 K) | Thermoresistive materials |

| Mn/Nd phthalocyanine complexes | Insulating | Magnetic materials |

Key Findings :

Key Findings :

- Nd(acac)₃ and Pr(acac)₃ share similar toxicity profiles, requiring isolation of waste and professional disposal .

Q & A

Q. What are the standard synthesis methods for neodymium acetylacetonate, and how do reaction conditions influence product purity?

this compound is commonly synthesized via sol-gel methods. A typical protocol involves dissolving neodymium(III) acetylacetonate hydrate in ethanol, mixing it with tetraethylorthosilicate (TEOS), and hydrolyzing under controlled acidic conditions (HCl catalyst). The molar ratio of TEOS:H2O:EtOH:HCl is critical (e.g., 1:1:10:0.1), and aging/drying steps (e.g., 60°C for 2 hours) ensure monolith formation . Purity depends on precursor stoichiometry, solvent removal efficiency, and avoidance of atmospheric contaminants.

Q. Which characterization techniques are essential for verifying the structural integrity of this compound complexes?

Key techniques include:

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles.

- X-ray Diffraction (XRD) : For crystallinity and phase identification.

- Fourier-Transform Infrared Spectroscopy (FTIR) : To confirm acetylacetonate ligand coordination via C=O and C-H stretching bands.

- UV-Vis Spectroscopy : For electronic transitions related to Nd<sup>3+</sup> ions in octahedral coordination .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Mandatory precautions include:

Q. How does this compound function as a precursor in material synthesis?

Its role as a precursor stems from its stability and solubility in organic solvents. For example, in sol-gel-derived Nd<sup>3+</sup>-doped SiO2 glasses, it ensures uniform Nd<sup>3+</sup> distribution, critical for optical applications. The acetylacetonate ligands decompose during calcination, leaving behind Nd<sup>3+</sup> ions embedded in the matrix .

Advanced Research Questions

Q. How do contradictions arise between theoretical cubic field models and experimental spectroscopic data for this compound?

The cubic field model predicts a ground-state splitting of Nd<sup>3+</sup>’s <sup>4</sup>I9/2 level into a doublet and quartets. However, experimental magnetic susceptibility (χT) values for this compound often deviate from the model’s predicted 0.67 limit at low temperatures. This discrepancy arises from additional ligand field perturbations or multiplet interactions not accounted for in simplified models .

Q. What methodologies resolve conflicting data in this compound’s magnetic and optical properties?

Advanced approaches include:

- Judd-Ofelt Analysis : Quantifies radiative transition probabilities by fitting experimental spectra to theoretical parameters (Ω2, Ω4, Ω6), addressing discrepancies in emission intensities .

- High-Field EPR Spectroscopy : Resolves subtle magnetic interactions in coordination complexes, particularly in polynuclear systems with mixed spin states .

Q. Why does this compound exhibit unique magnetic behavior in polynuclear coordination complexes?

In trinuclear assemblies (e.g., with Mn<sup>II</sup> or Fe<sup>II</sup> phthalocyanines), Nd<sup>3+</sup> ions mediate magnetic coupling via acetylacetonate bridges. The ligand’s chelating ability stabilizes mixed-metal clusters, enabling studies of spin frustration or single-molecule magnetism .

Q. How can researchers optimize Judd-Ofelt parameters for this compound in laser host materials?

Parameters are optimized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.